molecular formula C15H21FeO6 B076845 Iron acetylacetone CAS No. 14024-18-1

Iron acetylacetone

Cat. No. B076845
CAS RN: 14024-18-1
M. Wt: 356.19 g/mol
InChI Key: KULJRCSOKIBGHK-UHFFFAOYSA-N
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Description

Iron acetylacetonate is a compound that involves the coordination of iron with the acetylacetone ligand. This coordination complex is of interest due to its various applications and properties. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of iron acetylacetone and its derivatives.

Synthesis Analysis

The synthesis of iron acetylacetone complexes can be achieved through different methods. One approach involves the oxidation of ferrous compounds in alcoholic solutions containing free ligand and bases or directly from ferric compounds, leading to the formation of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone . Another method includes the reaction of iron(III) hydroxide with acetylacetone without any buffer, yielding highly crystalline tris(acetylacetonato)iron(III) in high yield . Additionally, ferric ions can be removed from an ion exchanger resin by acetylacetone to form trisacetylacetonatoiron-(III) with the aid of a pyridine-water mixture, resulting in a quantitative synthesis of the complex .

Molecular Structure Analysis

The molecular structure of iron acetylacetonate has been studied through various techniques. Crystallographic characteristics of tervalent metallic acetylacetonates, including iron, have been reported, revealing a case of isotrimorphism among these complexes . X-ray photoelectron spectroscopy has been used to study the interactions of acetylacetone with iron films, showing that acetylacetone is dissociatively adsorbed on iron to give acetylacetonate10.

Chemical Reactions Analysis

Iron acetylacetonate undergoes ligand exchange in acetylacetone without side reactions, and the kinetics and mechanism of this process have been characterized . The reaction of iron(III)-form ion exchanger with acetylacetone has been successfully applied to synthesize Fe(acac)3 . Additionally, the interaction of acetylacetone with evaporated iron films has been studied, indicating that acetylacetone is chemisorbed on iron in the enolate form .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron acetylacetonate have been explored in various studies. The polarographic determination of iron in acetylacetone has been developed, with the iron acetylacetonate complex exhibiting distinct electrochemical behavior . The solvent and supporting electrolyte effects on the electrochemistry of tris(acetylacetonato)iron(III) have been investigated, showing that the half-wave potentials vary with the nature of the electrolyte cation and correlate with solvent properties . The infrared and optical spectroscopic properties of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone have also been reported .

Scientific Research Applications

  • Determination of Iron in Cadmium and Cadmium Telluride : Iron acetylacetone is used for separating iron from cadmium, allowing for spectrophotometric determination of iron in these materials (Wilkins & Smith, 1966).

  • Role in Soil Aggregate Stability : This compound decreases the water stability of soil aggregates, suggesting its potential role in understanding soil chemistry and ecology (Giovannini & Sequi, 1976).

  • Environmental Remediation : Iron acetylacetone complexes are explored in photochemical processes for dye degradation. However, it's found to act as an inhibitor rather than a catalyst in these processes (Wu et al., 2015).

  • Functional Model for Acetylacetone Dioxygenase : This compound serves as a model for understanding the biochemical mechanism of acetylacetone dioxygenase, which is important in the degradation of toxic compounds in various organisms (Siewert & Limberg, 2008).

  • Polarographic Determination of Metal Ions : Acetylacetone is used as a chelating reagent for the polarographic determination of uranium(VI) and iron(III), indicating its significance in analytical chemistry (Fujinaga & Lee, 1977).

  • Extraction of Iron Ions : This compound is effective in extracting iron ions from aqueous solutions, offering potential applications in separation and purification processes (Čubová et al., 2021).

  • Selective Extraction of Organic-Bound Iron from Soils : Its application in soil science includes selectively extracting iron-organic complexes from soils, which is crucial for understanding soil fertility and management (Bascomb & Thanigasalam, 1978).

  • Spectrometric Determination of Iron : Iron acetylacetone complex forms the basis of a new method for determining iron by flame atomic absorption spectrometry, highlighting its use in precise measurement techniques (Chen Hua-long, 2009).

Safety And Hazards

Iron acetylacetone is considered hazardous. It is recommended to wear personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and avoid dust formation . It should be used only under a chemical fume hood and not be ingested .

Future Directions

Iron acetylacetone has been the subject of research as a potential catalyst for carbon dioxide reduction . It is also being explored for its role in nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

iron;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJRCSOKIBGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron;pentane-2,4-dione

CAS RN

14024-18-1
Record name Iron acetylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
GS Tshofu - 2014 - wiredspace.wits.ac.za
Large quantities of iron ore fines accumulate near iron ore mining operations and cannot be used in conventional iron ore treatment processes. Existing iron ore fines processing …
Number of citations: 3 wiredspace.wits.ac.za
J Lu, Y Yang, P Liu, Y Li, F Huang, L Zeng… - Science of the Total …, 2020 - Elsevier
… In this study, corn straw biomass was co-pyrolyzed with a clay mineral (montmorillonite) in the presence of iron-bearing materials (FeCl 3 , magnetite and iron acetylacetone) and the …
Number of citations: 31 www.sciencedirect.com
P Xu, Q Yuan, W Ji, Y Zhao, R Yu, Y Su, N Huo - Crystals, 2023 - mdpi.com
… iron acetylacetone, shown in Figure 5. As shown in Figure 6, the thermogravimetric curve F shows that iron acetylacetone … a–d), the weight loss of iron acetylacetone is mainly due to the …
Number of citations: 14 www.mdpi.com
M Ito, M Yoshioka, T Isobe, Y Seino, T Chonan… - ISIJ …, 1997 - jstage.jst.go.jp
… acid, the iron-acetylacetone complexdiscoloration … For this analyzer, the iron-acetylacetone complexdisco]oration … acid which wasmeasured using the iron-acetylacetone …
Number of citations: 1 www.jstage.jst.go.jp
SW Chen, JM Wu - Thin Solid Films, 2010 - Elsevier
… acetate (Bi(OOCCH 3 ) 3 ) and iron acetylacetone (C 12 H 21 FeO 6 ) as starting materials. Bismuth acetate and iron acetylacetone were mixed with a proper mol ratio and stirred in 2-…
Number of citations: 78 www.sciencedirect.com
S Chen, H Lu, Y Wu, Y Gu, F Li, C Morlay - Journal of Nanoparticle …, 2016 - Springer
… via one-step pyrolysis of iron-acetylacetone-doped Al-based metal–organic framework (MOF), ie, MIL-53(Al). Organic ferric source, iron acetylacetone, was incorporated in situ into the …
Number of citations: 1 link.springer.com
F Cao, J Xu, M Liu, F Yan, Q Ouyang, X Zhang… - Journal of Materials …, 2022 - Elsevier
… and ammonia) containing nickel acetate and iron acetylacetone with a given molar ratio in a … The obtained precursors with the molar ratio of nickel acetate and iron acetylacetone of 1:2, …
Number of citations: 7 www.sciencedirect.com
LH ANDERSSON - Acta chem. scand., 1958 - actachemscand.org
… Iron interference has been eliminated by extraction of the iron-acetylacetone complex with carbon tetrachloride. …
Number of citations: 26 actachemscand.org
X Zhu, H Qiu, P Chen - Journal of Materials Chemistry A, 2021 - pubs.rsc.org
… Several composites of modified graphitic carbon nitride (MCN) and Fe 3 O 4 particles were obtained through pyrolysing MCN/iron acetylacetone (Fe(acac) 3 ) at different temperatures …
Number of citations: 7 pubs.rsc.org
MV Tsodikov, YV Maksimov, OG Ehllert… - Khimiya Tverdogo …, 1989 - osti.gov
… Provides results of investigations into reactions of iron acetylacetone deposited directly on … States that deposition of iron acetylacetone on brown coal at 20 C is accompanied by strong …
Number of citations: 0 www.osti.gov

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